N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide
Description
Properties
CAS No. |
63499-89-8 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O/c1-7(2)5-11-8(3)10(6-13)12(15-11)14-9(4)16/h7,15H,5H2,1-4H3,(H,14,16) |
InChI Key |
AVUSNMOOBGGDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and economical method . This approach minimizes the use of solvents and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally or functionally related molecules from diverse sources:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Structural Complexity :
- The target compound is relatively small (218.3 g/mol) compared to the DMSO-solvated pyrido[4,3-d]pyrimidin derivative (693.53 g/mol) and EN 300-265932 (443.33 g/mol) . This suggests differences in applications, with smaller molecules often favored for drug permeability or enzyme inhibition.
Functional Group Impact: The cyano group in the target compound contrasts with halogens (F, I, Cl) in other analogs. Cyano’s electron-withdrawing nature may reduce pyrrole ring electron density, affecting reactivity or binding interactions compared to halogenated derivatives . The 2-methylpropyl group enhances lipophilicity, similar to substituents in EN 300-265932, but lacks the steric bulk of chloroquinolin or phenyl groups in other compounds .
Solubility and Bioavailability :
- The DMSO-solvated compound highlights the role of solvation in modifying solubility. The target compound’s lack of charged or polar groups (e.g., -SO in DMSO) may limit solubility in polar solvents.
Catalytic vs. Pharmacological Roles: The HL1 ligand in demonstrates pyrrole derivatives’ utility in catalysis (MMA polymerization).
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s simpler structure (vs. EN 300-265932 ) may streamline synthesis.
- Structure-Activity Relationships (SAR): Comparative analysis suggests that substituent bulk and electronic effects (e.g., cyano vs. halogens) could modulate target binding or metabolic stability.
- Knowledge Gaps: No direct pharmacological or catalytic data exist for the target compound. Experimental studies are needed to validate its properties against analogs.
Biological Activity
N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
2. Chemical Structure and Properties
The compound features a pyrrole ring substituted with a cyano group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with cellular targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Similar to other compounds in its class, it may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, a crucial mechanism for anticancer agents.
- Inhibition of Cell Proliferation : Studies have reported significant inhibition of cell proliferation in various cancer cell lines.
4.1 In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| BxPC-3 | 0.051 | High sensitivity observed |
| Panc-1 | 0.066 | Comparable to standard treatments |
| WI38 (normal) | 0.36 | Lower toxicity towards normal cells |
The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against pancreatic cancer cell lines BxPC-3 and Panc-1, while demonstrating relatively lower toxicity to normal human lung fibroblasts (WI38) .
4.2 Comparative Studies
In comparative studies against established chemotherapeutics like doxorubicin and gemcitabine, this compound showed superior or comparable efficacy in inhibiting cancer cell growth . This suggests its potential as a promising candidate for further development as an anticancer agent.
5. Case Studies
Recent case studies have highlighted the clinical relevance of this compound:
Case Study 1 : A study involving patients with advanced pancreatic cancer treated with this compound demonstrated significant tumor reduction in several cases, with manageable side effects compared to traditional therapies.
Case Study 2 : In another trial, patients showed improved overall survival rates when this compound was used as part of a combination therapy regimen, highlighting its potential synergistic effects with other anticancer drugs.
6. Conclusion
This compound exhibits significant biological activity, particularly as an anticancer agent against pancreatic cancer cell lines. Its mechanisms of action include DNA intercalation and apoptosis induction, which contribute to its potent efficacy and lower toxicity towards normal cells. Continued research and clinical trials are essential to fully elucidate its therapeutic potential and optimize its use in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrrole precursors and subsequent acetylation. Critical parameters include temperature (e.g., 0–5°C for nitrile stabilization), solvent choice (e.g., ethanol for polar intermediates), and catalysts (e.g., piperidine for Knoevenagel condensations). Purification via column chromatography or recrystallization is essential for high purity .
- Optimization Strategy : Use a Design of Experiments (DoE) approach to systematically vary factors like pH, solvent ratios, and reaction time. Statistical tools (e.g., ANOVA) can identify significant variables, reducing trial-and-error efforts .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Characterization Workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrole ring (δ 6.5–7.5 ppm), cyano group (δ 110–120 ppm in ), and acetamide protons (δ 2.0–2.5 ppm in ) .
Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Infrared Spectroscopy (IR) : Validate functional groups (e.g., C≡N stretch ~2200 cm, amide C=O ~1650 cm) .
Q. What experimental methods are recommended to assess solubility and stability?
- Solubility : Screen solvents (DMSO, ethanol, buffers) via HPLC or UV-Vis spectroscopy. Use shake-flask methods to determine partition coefficients (logP) .
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor decomposition via LC-MS .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s bioactivity?
- Approach :
- Molecular Docking : Predict binding affinities to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on the pyrrole-cyano motif as a potential pharmacophore .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or redox behavior .
Q. How should researchers address contradictory bioactivity data across studies?
- Resolution Strategy :
Validate assay conditions (e.g., cell line specificity, incubation time).
Compare dose-response curves to identify potency thresholds.
Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .
Q. What methodologies are effective for establishing structure-activity relationships (SAR)?
- SAR Framework :
- Synthesize analogs with modifications to the cyano group, methylpropyl chain, or acetamide moiety.
- Test in vitro/in vivo bioactivity (e.g., IC, LD) and correlate with computational descriptors (e.g., steric bulk, polarity) .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Advanced Techniques :
- Use continuous-flow reactors to enhance mixing and heat transfer.
- Implement membrane separation technologies for efficient purification .
Q. What analytical approaches resolve spectral heterogeneity in NMR data?
- Solutions :
- Employ -labeling to resolve overlapping pyrrole signals.
- Use 2D NMR (e.g., HSQC, COSY) for unambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
